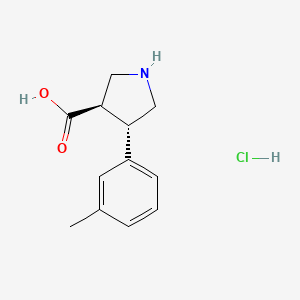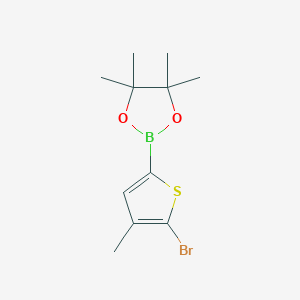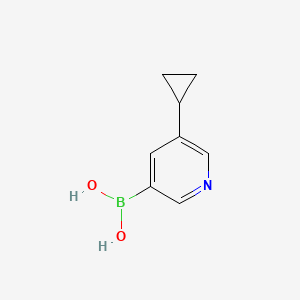
5-Cyclopropylpyridin-3-ylboronsäure
Übersicht
Beschreibung
5-Cyclopropylpyridin-3-ylboronic acid is a chemical compound with the CAS Number: 1044210-58-3 . It has a molecular weight of 162.98 and its IUPAC name is 5-cyclopropyl-3-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for 5-Cyclopropylpyridin-3-ylboronic acid is1S/C8H10BNO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6,11-12H,1-2H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
5-Cyclopropylpyridin-3-ylboronic acid is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren, einschließlich 5-Cyclopropylpyridin-3-ylboronsäure, sind bekannt für ihre Fähigkeit, mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen zu interagieren. Diese Wechselwirkung ist grundlegend für ihren Einsatz in verschiedenen Sensoranwendungen, die entweder homogene Assays oder heterogene Detektionsmethoden sein können .
Biologische Markierung
Die Fähigkeit von Boronsäuren, mit Diolen zu interagieren, erstreckt sich auch auf die biologische Markierung. Sie können verwendet werden, um Proteine, Zellen und andere biologische Moleküle zu markieren, was zur Visualisierung und Verfolgung dieser Einheiten innerhalb biologischer Systeme beiträgt .
Proteinmanipulation und -modifikation
Forscher verwenden Boronsäuren zur Proteinmanipulation und -modifikation. Dies beinhaltet die Änderung von Proteinstrukturen, Funktionen oder das Anbringen anderer Moleküle an Proteine für Forschungs- oder therapeutische Zwecke .
Trennungstechnologien
Im Bereich der Trennungstechnologien werden Boronsäuren aufgrund ihrer selektiven Bindungseigenschaften eingesetzt. Sie können verwendet werden, um komplexe Gemische wie glykierte Moleküle mithilfe von Techniken wie Elektrophorese zu trennen .
Entwicklung von Therapeutika
Die Wechselwirkung von Boronsäuren mit biologischen Molekülen hat therapeutisches Potenzial. Sie können verwendet werden, um Signalwege zu stören, Enzyme zu hemmen oder als Transportsysteme für Medikamente .
Kohlenhydratchemie und Glykobiologie
Boronsäuren spielen eine entscheidende Rolle in der Kohlenhydratchemie und Glykobiologie. Sie sind an der Analyse, Trennung, Schutz und Aktivierung von Kohlenhydraten beteiligt, was für das Verständnis und die Manipulation dieser biologischen Moleküle unerlässlich ist .
Polymer- und Optoelektronikmaterialien
Boronsäuren werden bei der Synthese von Materialien für Polymer- und Optoelektronikanwendungen verwendet. Ihre einzigartigen Eigenschaften machen sie geeignet für die Herstellung von Materialien mit spezifischen elektrischen und optischen Eigenschaften .
Kreuzkupplungsreaktionen und Katalyse
In der synthetischen Chemie sind Boronsäuren wertvoll für Kreuzkupplungsreaktionen und Katalyse. Sie dienen als Zwischenprodukte und Katalysatoren bei der Bildung komplexer organischer Verbindungen .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Pharmacokinetics
. These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Cyclopropylpyridin-3-ylboronic acid. For instance, the compound should be stored in an inert atmosphere (nitrogen or argon) at temperatures between 2-8°C to maintain its stability . Furthermore, its interaction with various biological molecules could be influenced by factors such as pH, temperature, and the presence of other molecules.
Eigenschaften
IUPAC Name |
(5-cyclopropylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRXPBXNCWRWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726172 | |
| Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1044210-58-3 | |
| Record name | B-(5-Cyclopropyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044210-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)
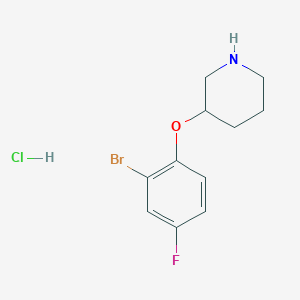
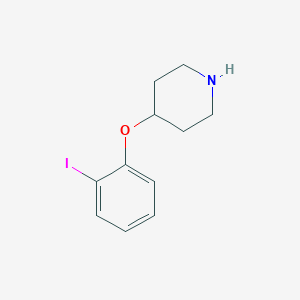
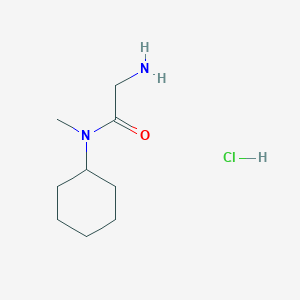
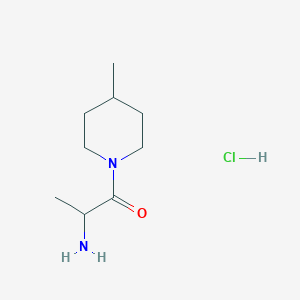
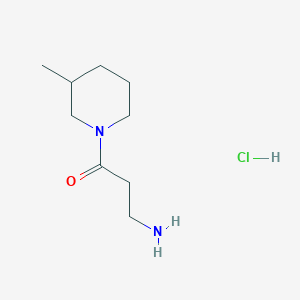
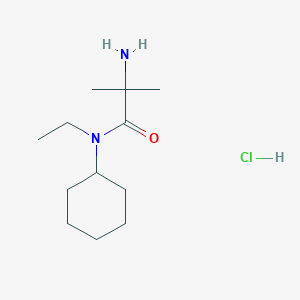

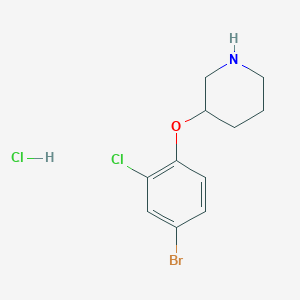
![4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525689.png)
![6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1525694.png)

